molecular formula C17H20N4O3S B6449494 4-methoxy-1-methyl-5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,2-dihydropyridin-2-one CAS No. 2549014-13-1

4-methoxy-1-methyl-5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,2-dihydropyridin-2-one

Cat. No. B6449494
CAS RN: 2549014-13-1
M. Wt: 360.4 g/mol
InChI Key: PTGCJCKCZKTZPP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a methoxy group, a methyl group, a thiazolyl group, a pyrrolopyrrole group, and a dihydropyridinone group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The exact molecular weight of a similar compound was found to be 372.4g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of a methoxy group could increase its solubility in organic solvents . The exact mass of a similar compound was found to be 372.12561169 .

Scientific Research Applications

Application in Cancer Treatment

Indole derivatives, which are structurally similar to the compound , have been used as biologically active compounds for the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .

Antimicrobial Activity

Indole derivatives have also been used in the treatment of various microbial infections . Their broad-spectrum antimicrobial activity makes them valuable in the development of new antimicrobial drugs .

Use in Synthesis of Novel Copolymers

Methoxy-protected compounds, similar to the one , have been employed in the synthesis, optical, and electrochemical properties of novel copolymers .

Anti-HIV Activity

Heterocycles based on the 1,2,3-triazole moiety, similar to the compound , have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV activity .

Antitubercular Activity

These heterocycles have also shown antitubercular activity, making them valuable in the development of antitubercular drugs .

Antiviral Activity

Indole derivatives have shown antiviral activity, making them potential candidates for the development of new antiviral drugs .

Anti-inflammatory Activity

Indole derivatives possess anti-inflammatory activity, which could be beneficial in the treatment of various inflammatory disorders .

Antioxidant Activity

Indole derivatives also possess antioxidant activity, which could be beneficial in the prevention of oxidative stress-related disorders .

Future Directions

The future research directions for this compound could include exploring its potential biological activities and optimizing its synthesis process. Thiazole derivatives, in general, have shown promise in various areas of medicinal chemistry .

properties

IUPAC Name

4-methoxy-1-methyl-5-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-19-10-13(14(24-2)5-15(19)22)16(23)20-6-11-8-21(9-12(11)7-20)17-18-3-4-25-17/h3-5,10-12H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGCJCKCZKTZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)N2CC3CN(CC3C2)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1-methyl-5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,2-dihydropyridin-2-one

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